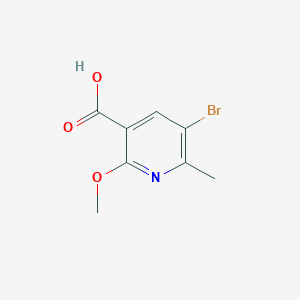

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJOAUYUIHAUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369354-33-5 | |

| Record name | 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid typically involves the bromination of 2-methoxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature . Another method involves the use of bromotrimethylsilane as a brominating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include arylboronic acids and palladium catalysts.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research indicates that 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit specific enzymes or interact with cellular receptors, leading to potential applications in treating infections and other diseases.

1.2 Drug Development

The compound serves as a key building block for synthesizing various pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity, particularly in developing drugs targeting dopamine receptors. For instance, derivatives of this compound have been studied for their potential as dopamine D2 and D3 receptor antagonists, which are crucial in treating conditions such as schizophrenia and Parkinson's disease .

Agrochemical Applications

This compound also finds utility in the agrochemical sector. Its derivatives may serve as herbicides or pesticides due to their ability to interact with specific biological pathways in plants and pests, thereby providing an avenue for developing environmentally friendly agricultural chemicals.

4.1 Interaction with Biological Targets

Studies have focused on the interaction of this compound with various biological targets. Research has demonstrated its binding affinity to specific enzymes and receptors, influencing critical biochemical pathways.

4.2 Case Studies

A notable study evaluated the efficacy of derivatives of this compound in cholesterol gallstone dissolution, indicating a lower toxicological profile compared to existing treatments . Additionally, research into its effects on serotonin receptors has opened avenues for developing antiemetic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (C₈H₈BrNO₃) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article examines the compound's biological activity, focusing on antimicrobial properties, enzyme interactions, and structural analogs that may inform its therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a pyridine ring. Its molecular weight is approximately 246.058 g/mol, and it is characterized by moderate solubility in organic solvents and water under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specific studies have shown that derivatives of this compound can inhibit various pathogens, including multidrug-resistant strains of Staphylococcus aureus. For instance, compounds structurally related to this acid have demonstrated selective antimicrobial effects against resistant strains, suggesting that modifications to the core structure could enhance efficacy against such pathogens .

Interaction with Biological Targets

The compound's structural similarities to dopamine D2 receptor antagonists imply potential mechanisms of action involving neurotransmitter pathways. Although no direct biological activity has been documented for this compound itself, its derivatives may interact with cellular receptors and enzymes, influencing biochemical pathways critical for therapeutic applications .

Research Findings and Case Studies

Recent studies have explored the synthesis of various derivatives of this compound through methods such as palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have been evaluated for their biological activities, including anti-inflammatory and anticancer properties .

Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. Key steps include bromination at the 5-position, methoxy group introduction via nucleophilic substitution, and carboxylation at the 3-position. For carboxylation, a borane-dimethylsulfide complex in THF has been used to reduce intermediates (e.g., converting carboxylic acid precursors to alcohols) . Optimize yields by controlling reaction temperature (e.g., 0°C for borane addition) and ensuring anhydrous conditions. Purity can be enhanced through recrystallization in polar aprotic solvents like DMF or ethanol .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, the methyl group at the 6-position appears as a singlet (~δ 2.5 ppm), while the methoxy group resonates near δ 3.9 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting a [M+H] peak at m/z 246.0 (CHBrNO) .

Q. What are the solubility properties of this compound, and how can solubility challenges be mitigated in aqueous reaction systems?

- Methodological Answer : The carboxylic acid group confers limited aqueous solubility. For aqueous-phase reactions, use polar aprotic co-solvents (e.g., DMSO or DMF) or adjust pH to deprotonate the carboxyl group (pKa ~2.5–3.0). For organic-phase reactions, dichloromethane or THF are suitable .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 5-position is highly reactive in Suzuki-Miyaura couplings. However, steric hindrance from the 6-methyl and 2-methoxy groups may reduce reactivity. Use bulky ligands (e.g., SPhos) to stabilize palladium catalysts and improve selectivity. DFT calculations can model electronic effects, showing that the carboxyl group withdraws electron density, activating the bromine for coupling .

Q. What mechanistic insights explain unexpected decarboxylation during thermal stability studies?

- Methodological Answer : Decarboxylation occurs at elevated temperatures (>200°C) due to destabilization of the carboxylate intermediate. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal mass loss and exothermic peaks correlating with CO release. Mitigate this by avoiding prolonged heating in synthetic steps and using stabilizing additives like triethylamine .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in esters). Use variable-temperature NMR to "freeze" conformations or employ 2D techniques (COSY, HSQC) to assign signals unambiguously. For example, coupling between the 2-methoxy and adjacent pyridine protons may split into doublets under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.